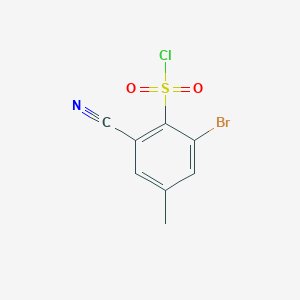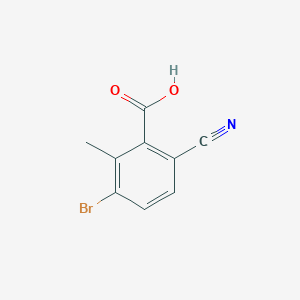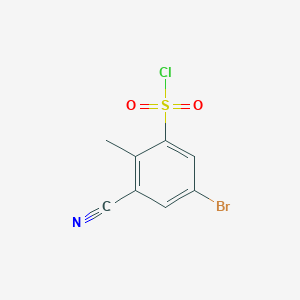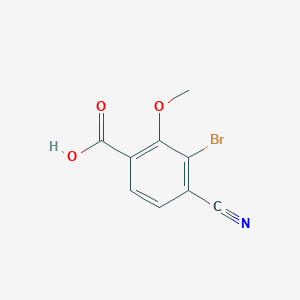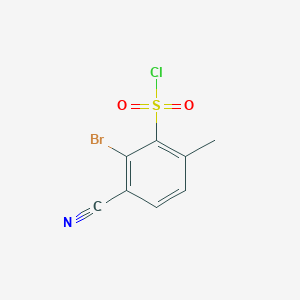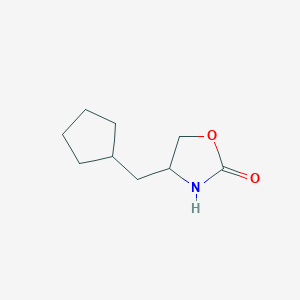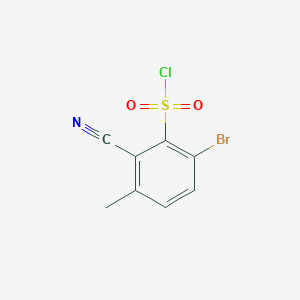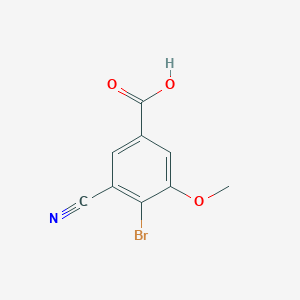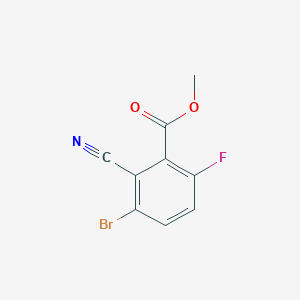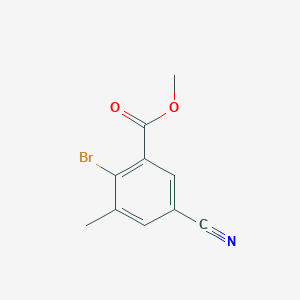![molecular formula C12H22ClNO2 B1415662 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2203140-31-0](/img/structure/B1415662.png)
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
“4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2203140-31-0 . It has a molecular weight of 247.76 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. The “bicyclo[2.2.2]octane” part of the name refers to a specific type of cyclic structure in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.76 . The compound should be stored at temperatures between 28 C for optimal stability .Applications De Recherche Scientifique
Reactivity and Electrical Effects
The reactivity of various substituted bicyclo[2.2.2]octane-1-carboxylic acids, including compounds similar to 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, has been studied. These compounds exhibit notable reactivity influenced by electrical effects of substituent groups, despite the lack of resonance interaction involving conjugated unsaturation in the bicyclo[2.2.2]octane ring system. The substituent influences are comparable to those observed in benzene derivatives, offering insights into the electrostatic effects on reactivity (Roberts & Moreland, 1953).
Substituent Effects on Acidity
Investigations into the acidities of substituted bicyclooctane-1-carboxylic acids, related to the structure , revealed that the substituents significantly impact the acidity. This provides a model for understanding the inductive effect of various substituents in the field of synthetic chemistry, especially in the context of designing compounds with specific acid-base properties (Wiberg, 2002); (Exner & Böhm, 2002).
Crystal Structure and Supramolecular Aggregation
Studies on derivatives of bicyclooctane-carboxylic acids, including those structurally similar to 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, have shown unique crystal structures and supramolecular aggregation patterns. These findings are crucial for understanding the solid-state behavior of these compounds, which is important in materials science and pharmaceutical development (Foces-Foces et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-13(2)9-11-3-6-12(7-4-11,8-5-11)10(14)15;/h3-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELDDADBBIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC12CCC(CC1)(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



